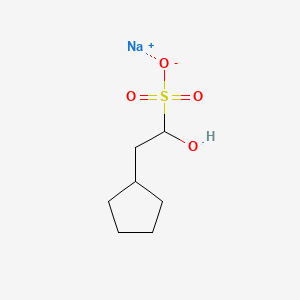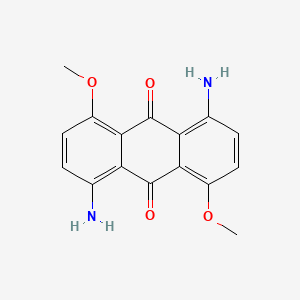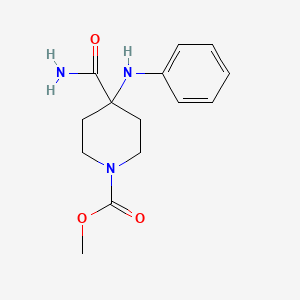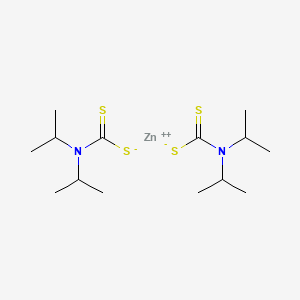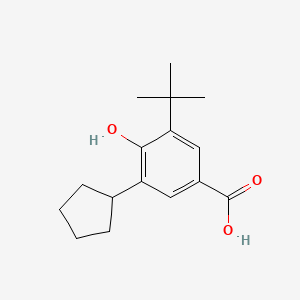
Einecs 300-108-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 300-108-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use within the European Union.
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for Einecs 300-108-0 likely involve large-scale ion chromatography systems. These systems are designed to handle significant volumes of samples and provide high-purity products. The use of advanced chromatographic techniques ensures the efficient separation and purification of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Einecs 300-108-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and modified compounds with enhanced properties for specific applications.
Applications De Recherche Scientifique
Einecs 300-108-0 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various analytical techniques, including ion chromatography . In biology, it may be used for studying cellular processes and metabolic pathways. In medicine, it can be utilized for diagnostic purposes and the development of new therapeutic agents. In industry, this compound is employed in the production of high-purity chemicals and materials.
Mécanisme D'action
The mechanism of action of Einecs 300-108-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and disrupting metabolic processes. For example, it may target enzymes involved in the Krebs cycle, leading to the inhibition of cellular respiration and energy production . This disruption can result in the inhibition of microbial growth and the preservation of various products.
Comparaison Avec Des Composés Similaires
Einecs 300-108-0 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
- Einecs 300-104-9
- Einecs 300-105-0
- Einecs 300-106-1
These compounds share similar chemical structures and properties but may differ in their specific applications and mechanisms of action. This compound is unique in its specific interactions with molecular targets and its broad range of applications in various scientific fields .
Conclusion
This compound is a versatile chemical compound with significant applications in chemistry, biology, medicine, and industry. Its preparation involves advanced chromatographic techniques, and it undergoes various chemical reactions to form useful derivatives. The compound’s mechanism of action and its comparison with similar compounds highlight its unique properties and potential for further research and development.
Propriétés
Numéro CAS |
93920-23-1 |
|---|---|
Formule moléculaire |
C22H47NO3 |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
2-amino-2-methylpropan-1-ol;16-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-4(2,5)3-6/h17H,3-16H2,1-2H3,(H,19,20);6H,3,5H2,1-2H3 |
Clé InChI |
OCFCWEBEWDPUPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


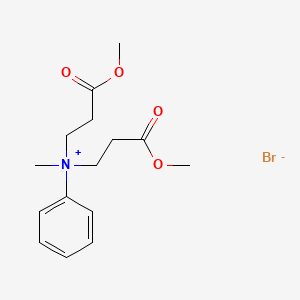
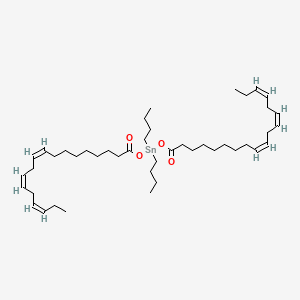
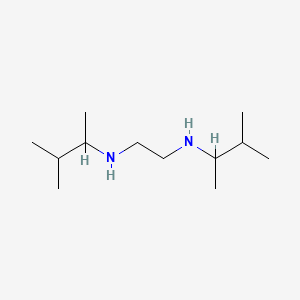
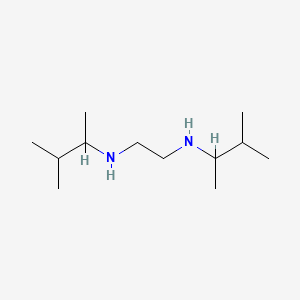
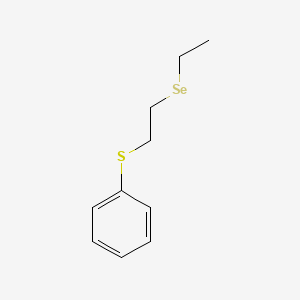
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

